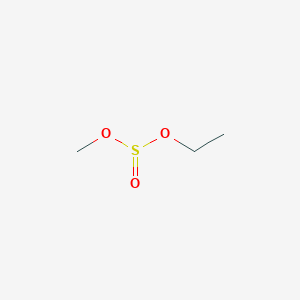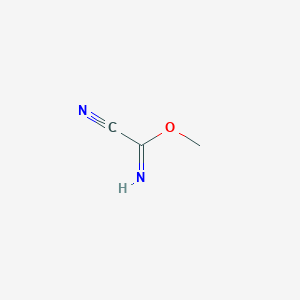
3-(Chloromethyl)-5-phenylisoxazole
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the conditions of the reaction, the mechanism, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties may include reactivity, flammability, and types of reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Hyper Cross-linked Polymers (HCPs) HCPs are a class of porous materials that have been intensively used in the past few years . They are synthesized by Friedel Craft reactions . Chloromethyl substituted aromatic compounds, such as 3-(Chloromethyl)-5-phenylisoxazole, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
Water Treatment
HCPs have many interesting applications such as water treatment . The high surface area and excellent porosity of these polymers allow efficient adsorption through their pores .
Gas Storage
HCPs can also be used for gas storage . Their high surface area and excellent porosity make them suitable for this application .
Drug Delivery
HCPs can be used in drug delivery systems . Their porous structure allows for the efficient adsorption and release of drugs .
Catalysis
HCPs have efficient adsorption properties, which make them promising candidates for catalysis .
Chromatographic Separations
HCPs can be used in chromatographic separations . Their high surface area and excellent porosity allow for efficient separation of different compounds .
7. Synthesis of Fine or Special Chemicals Chloromethyl substituted aromatic compounds, such as 3-(Chloromethyl)-5-phenylisoxazole, can be easily transformed to a variety of fine or special chemicals .
Synthesis of Pharmaceuticals
Chloromethyl substituted aromatic compounds, such as 3-(Chloromethyl)-5-phenylisoxazole, can be used in the synthesis of pharmaceuticals .
Wirkmechanismus
Mode of Action
This interaction can lead to changes in the target’s function .
Biochemical Pathways
Isoxazole compounds can interact with various biochemical pathways depending on their specific structure and the biological context
Pharmacokinetics
A study on a similar compound, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, showed that it was absorbed in rats after a single dose of 45 mg/kg body weight .
Result of Action
Chloromethyl compounds can form covalent bonds with biological targets, potentially leading to changes in their function .
Action Environment
The action of 3-(Chloromethyl)-5-phenylisoxazole can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the reactivity of the chloromethyl group . Additionally, the presence of other molecules can influence the compound’s stability and efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJJRVMANUGETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363313 | |
| Record name | 3-(chloromethyl)-5-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-phenylisoxazole | |
CAS RN |
14731-10-3 | |
| Record name | 3-(chloromethyl)-5-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(Chloromethyl)-5-phenylisoxazole in the synthesis of novel comenic acid derivatives, and what biological activity was observed?
A1: In the study by [], 3-(Chloromethyl)-5-phenylisoxazole serves as an alkylating agent. It reacts with methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate (a derivative of comenic acid) to form a conjugate. This conjugation introduces an isoxazole moiety to the comenic acid scaffold. The resulting isoxazole derivative, when converted to its water-soluble lithium salt, exhibited a synergistic effect with Temozolomide (a first-line antitumor drug) in bioassays. This suggests potential applications in brain tumor chemotherapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)







![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)


